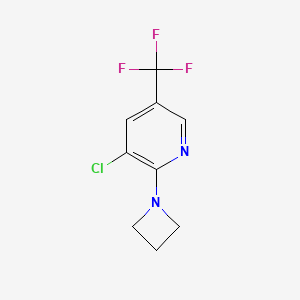

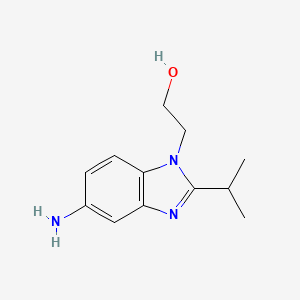

![molecular formula C8H12N2O B2546941 (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanol CAS No. 1131912-86-1](/img/structure/B2546941.png)

(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanol is a chemical structure that is related to various heterocyclic compounds. These compounds are of interest due to their potential applications in pharmaceuticals and materials science. The papers provided do not directly discuss this compound but offer insights into similar heterocyclic compounds and their synthesis, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves the use of aryl aldehydes, ammonium chloride, and triethylamine in methanol. For example, the preparation of cis-2,4,5-triaryl-4,5-dihydro-1H-imidazoles from aryl aldehydes is reported, with the ability to convert these to their trans-isomers . Additionally, the synthesis of 3-methyl-4-aryl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-ones via an electrochemical strategy using an electrogenerated base of the anion of Meldrum’s acid in a one-pot, three-component condensation is described . These methods provide a foundation for the synthesis of similar tetrahydropyrazolo pyridin compounds.

Molecular Structure Analysis

The molecular structures of related compounds have been determined and compared with similar structures. For instance, the crystal structures of cis- and trans-2,4,5-triaryl-4,5-dihydro-1H-imidazoles have been reported, which can provide insights into the stereochemistry and electronic properties of similar tetrahydropyrazolo pyridin compounds .

Chemical Reactions Analysis

The ring-opening reactions of related compounds, such as 4,5,6,7-tetrahydro-4-oxoisoxazolo[2,3-a]pyridinium salts, under the influence of tertiary amines in methanol, have been studied. These reactions lead to the formation of various products, including methyl 4-(2-formyl-1-methoxyvinylamino)butyrate, and the mechanisms of these reactions have been discussed . This information can be useful for understanding the reactivity and potential transformations of this compound.

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of this compound, the properties of similar compounds can be inferred. For example, the solubility in methanol and the ability to form crystal structures suggest certain solubility characteristics and solid-state properties . The electrochemical synthesis indicates that such compounds can be formed under mild conditions, which may imply stability under certain conditions .

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

Research has delved into the synthesis and structural characterization of various complexes and compounds that incorporate pyrazole and pyridine derivatives, which are closely related to the core structure of "(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanol". Studies have shown the synthesis of cyclic π-perimeter hydrocarbon platinum group metal complexes (Gloria Sairem et al., 2012), as well as the creation of mononuclear complexes with 2-(5-methyl-1H-pyrazol-3-yl)pyridine (Guang-zhou Zhu et al., 2014). These studies contribute to understanding the coordination chemistry of pyrazole and pyridine derivatives and their potential applications in catalysis and materials science.

Reaction Mechanisms and Catalysis

Investigations into the reaction mechanisms and catalytic applications of related structures have been reported, including the study on efficient conversion of tetrahydropyridines to pyridines through regioselective α, α-dichlorination and dehydrochlorination (N. Kimpe et al., 1996). Another study discusses the rhodium-catalyzed C-3/5 methylation of pyridines using methanol and formaldehyde, highlighting a novel approach to modify the pyridine core (Alexandru Grozavu et al., 2020). These findings open new avenues for the development of synthetic methodologies and the functionalization of aromatic compounds.

Photoluminescence and Material Science

Research on the photoluminescent properties of ligands and their complexes has also been explored, as in the study of luminescent Zn and Cd coordination polymers (Chao Jiang et al., 2004). These studies are crucial for the development of new materials with potential applications in sensing, optoelectronics, and photonics.

Chemical Sensing

The development of chemical sensors using related compounds has been reported, such as the reversible fiber-optic fluorosensing of lower alcohols (G. Orellana et al., 1995). This research highlights the potential of pyridine and pyrazole derivatives in the creation of sensitive and selective sensors for environmental monitoring and diagnostic applications.

Propiedades

IUPAC Name |

4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c11-6-7-5-9-10-4-2-1-3-8(7)10/h5,11H,1-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRVZRONPOKHGMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=C(C=N2)CO)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one](/img/structure/B2546866.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2546867.png)

![4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B2546876.png)

![2-(2-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2546877.png)

![2-([1,1'-biphenyl]-4-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide](/img/structure/B2546879.png)

![2-Cyclopentylsulfanyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]acetamide](/img/structure/B2546880.png)

![[2-(Methoxymethyl)oxolan-2-yl]methanamine](/img/structure/B2546881.png)